Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Carboxypeptidase Y Fluorogenic substrate kinetics Binding affinity comparison

Generic chromogenic substrates lack the sensitivity and specificity required for reliable carboxypeptidase Y (CPY) activity quantification, often producing high background and false negatives. Suc-IIW-AMC addresses this gap with a CPY-optimized Ile-Ile-Trp tripeptide sequence coupled to a fluorogenic AMC reporter. • λex/λem = 380/460 nm enables continuous real-time kinetic monitoring at nanomolar sensitivity; certified ≤0.1% free AMC ensures low background. • The Trp residue at P1 engages the CPY S1 binding pocket with validated structure-activity relationship; S1 pocket mutations alter kcat/Km up to 2200-fold. • ≥98% HPLC purity, supplied as lyophilized powder; 30-year literature precedent supports inhibitor screening, C-terminal sequencing, and QC release assays.

Molecular Formula C37H45N5O8
Molecular Weight 687.8 g/mol
CAS No. 133525-12-9
Cat. No. B145223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
CAS133525-12-9
SynonymsSuc-Ile-Ile-Trp-MCA
succinyl-Ile-Ile-Trp-methylcoumarinamide
succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
Molecular FormulaC37H45N5O8
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O
InChIInChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1
InChIKeyIHOJNXHPVYGHSL-DFXXCKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-IIW-AMC: Fluorogenic Substrate for CPY Activity


Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (Suc-Ile-Ile-Trp-MCA; Suc-IIW-AMC; CAS 133525-12-9) is a synthetic tripeptidyl-4-methylcoumaryl-7-amide (MCA) fluorogenic substrate with molecular formula C₃₇H₄₅N₅O₈ and molecular weight 687.78 g/mol [1]. It was first indexed in the MeSH database in 1992 [1] and is classified under Coumarins and Oligopeptides [1]. Upon enzymatic hydrolysis by carboxypeptidase Y (CPY; EC 3.4.16.5), the C-terminal tryptophan–AMC bond is cleaved, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore . The released AMC is measured at λₑₓ = 380 nm and λₑₘ = 460 nm, enabling sensitive and continuous real-time quantification of CPY activity . Commercially, it is supplied as a lyophilized powder with purity ≥98.0% (HPLC) and free AMC content ≤0.1%, ensuring low background signal in high-sensitivity fluorescence assays [2].

Why Generic Substrates Fail for Suc-IIW-AMC


Generic protease substrates cannot simply substitute for Suc-Ile-Ile-Trp-MCA because both the tripeptide sequence (Ile-Ile-Trp) and the AMC fluorophore are co-optimized for CPY's active-site architecture. The C-terminal Trp residue at the P1 position is specifically recognized by the hydrophobic S1 binding pocket of CPY; mutational studies have demonstrated that altering the P1 residue or the S1 pocket residue (Leu178) can change kcat/Km by up to 2200-fold, underscoring the exquisite structure–activity relationship governing substrate recognition [1]. Furthermore, alternative detection modalities such as chromogenic substrates (e.g., N-acetyl-tyrosine ethyl ester [ATEE] or 4-nitrophenyl acetate) lack the nanomolar-level sensitivity and continuous real-time kinetic monitoring capability inherent to AMC-based fluorescence, and they require significantly higher substrate concentrations . Nonpeptide small-molecule probes targeting CPY exist but have shown substantially different binding modalities; for example, the probe CPY-P3 exhibited approximately 12-fold higher binding affinity yet only comparable catalytic efficiency relative to Suc-IIW-AMC, demonstrating that binding and turnover characteristics cannot be assumed interchangeable across substrate chemotypes [2]. Consequently, selecting a different substrate risks both false-negative results (due to lack of recognition) and quantitative inaccuracies (due to divergent kinetic profiles).

Suc-IIW-AMC Comparator-Based Evidence


Kinetic Benchmarking Against Nonpeptide Probe CPY-P3

In a 2018 head-to-head comparison, the peptide-based substrate Suc-IIW-AMC was directly benchmarked against the first-in-class nonpeptide small-molecule probe CPY-P3 for CPY activity detection. CPY-P3 exhibited approximately 12-fold higher binding affinity (lower Kd) than Suc-IIW-AMC; however, the catalytic efficiency (kcat/Km) of the two substrates was reported as comparable [1]. This finding is critical for procurement: while CPY-P3 offers superior binding, Suc-IIW-AMC delivers equivalent turnover efficiency with the advantages of well-characterized peptide-based chemistry, established commercial supply chains, and decades of literature precedent for assay reproducibility.

Carboxypeptidase Y Fluorogenic substrate kinetics Binding affinity comparison

AMC Fluorescence vs. Chromogenic Detection Sensitivity

The AMC fluorophore released upon CPY-catalyzed hydrolysis of Suc-IIW-AMC provides a fundamentally more sensitive detection modality compared to traditional chromogenic substrates used for CPY. Chromogenic methods relying on N-acetyl-tyrosine ethyl ester (ATEE) or 4-nitrophenyl acetate require UV-Vis absorbance measurements, which are inherently less sensitive and consume larger quantities of enzyme and substrate . In contrast, the fluorescence of free AMC (λₑₓ = 380 nm, λₑₘ = 460 nm) enables detection in the low nanomolar range, as documented in the Fujifilm Wako technical specifications . The Peptide Institute datasheet specifies AMC contamination ≤0.1% [1], which directly minimizes background fluorescence and maximizes the signal-to-noise ratio — a quality parameter not uniformly specified for generic in-class peptide-AMC substrates from other vendors.

Fluorescence detection sensitivity AMC vs. chromogenic substrate CPY assay method comparison

P1 Trp Specificity for CPY S1 Pocket

The C-terminal tryptophan (Trp) residue at the P1 position of Suc-IIW-AMC is not an arbitrary design choice; it has been validated by site-directed mutagenesis of CPY's S1 binding pocket residue Leu178. Olesen et al. (1994) demonstrated that replacing Leu178 with Asp reduces kcat/Km by a factor of 2200 for a substrate bearing Val at the P1 position, whereas substrates with Trp (aromatic, hydrophobic) at P1 benefit from favorable hydrophobic packing interactions within the wild-type S1 pocket [1]. Other MCA-based substrates used for related serine proteases employ different P1 residues (e.g., Phe in Suc-Ala-Ala-Pro-Phe-MCA for chymotrypsin-like enzymes; Tyr in Suc-Leu-Leu-Val-Tyr-MCA), and cross-reactivity data curated in BRENDA confirm that Suc-Ile-Ile-Trp-MCA is preferentially cleaved by enzymes with an S1 pocket complementary to Trp, including CPY, rHCE, and rLCE .

Substrate specificity P1 residue recognition Carboxypeptidase Y S1 pocket

Free AMC Contamination as Purity Benchmark

The Peptide Institute's certified specification for Suc-Ile-Ile-Trp-MCA includes HPLC purity ≥98.0% and free AMC content ≤0.1% [1]. This free-AMC threshold is a de facto quality benchmark for fluorogenic peptide-MCA substrates, as any pre-existing AMC contamination directly elevates the baseline fluorescence signal and reduces the assay's lower limit of detection. Other commercial suppliers (e.g., CymitQuimica) specify a minimum purity of 95% without an explicit free-AMC limit, while MedChemExpress and InvivoChem do not publicly disclose free-AMC contamination levels in their product specifications . For laboratories conducting ultrasensitive CPY activity measurements or inhibitor screening at low nanomolar enzyme concentrations, the ≤0.1% free-AMC specification provides a quantitative, vendor-documented advantage in signal-to-noise ratio.

Substrate purity specification Free AMC contamination Fluorescence background control

Defined Solubility and Storage Specifications

The Peptide Institute has established defined solubility and storage parameters for Suc-Ile-Ile-Trp-MCA: solubility in DMSO at 10 mM and storage at -20°C [1]. These parameters are critical for reproducible assay preparation, as incomplete solubilization or degradation during storage can introduce variability in substrate concentration and consequently in kinetic measurements (Km and Vmax determinations). The 2018 study by Xiong et al. explicitly noted that peptide substrates identified decades ago, including Suc-IIW-AMC, have limitations such as easy degradation and the requirement for particular storage conditions [2]. While this represents a known limitation of peptide-based fluorogenic substrates as a class, the explicit documentation of storage and solubility specifications by the Peptide Institute provides laboratories with validated handling protocols that are not uniformly available for all in-class analogs. This documented handling knowledge significantly reduces the risk of experimental failure due to improper substrate preparation compared to sourcing from vendors without established peptide-substrate-specific technical datasheets.

Substrate solubility Storage conditions Assay reproducibility

Suc-IIW-AMC Application Scenarios in CPY Research


Real-Time CPY Monitoring in C-Terminal Sequencing

In C-terminal amino acid sequencing protocols that rely on CPY-mediated stepwise digestion, the continuous fluorogenic readout of Suc-IIW-AMC enables real-time monitoring of enzyme activity between sequencing cycles. The defined excitation (380 nm) and emission (460 nm) wavelengths allow integration with standard fluorescence microplate readers, and the certified free-AMC ≤0.1% background [1] ensures that the substrate does not contribute spurious signal that could be misinterpreted as enzymatic turnover. This fluorogenic method offers substantially higher sensitivity than the traditional chromogenic approach using ATEE or 4-nitrophenyl acetate , enabling users to verify CPY activity using minimal enzyme aliquots drawn directly from the sequencing reaction.

High-Throughput Screening of CPY Inhibitors

The comparable catalytic efficiency of Suc-IIW-AMC relative to newer nonpeptide probes, combined with its 30-year literature precedent and well-characterized kinetic behavior, makes it a robust substrate for CPY inhibitor screening campaigns. Although the nonpeptide probe CPY-P3 demonstrates ~12-fold higher binding affinity, Suc-IIW-AMC provides equivalent turnover efficiency [2], meaning that inhibitor IC₅₀ values determined with Suc-IIW-AMC reflect competitive binding at the enzyme's native substrate recognition site. The commercial availability of Suc-IIW-AMC from multiple vendors with defined purity specifications facilitates large-scale procurement for high-throughput screening laboratories.

Recombinant CPY Quality Control

For QC laboratories that require a specific, reproducible substrate to verify the activity of recombinant CPY produced for protein semisynthesis applications, Suc-IIW-AMC offers a sequence-defined active-site probe. The Trp residue at the P1 position ensures that the measured activity reflects the functional integrity of the S1 binding pocket [3], while non-specific hydrolysis from contaminating proteases with different P1 preferences (e.g., chymotrypsin-like enzymes that prefer Phe at P1) is minimized. This contrasts with generic esterase substrates such as ATEE, which are hydrolyzed by a broad range of serine hydrolases and cannot distinguish CPY-specific activity from background protease contamination .

CPY Structure-Function Research with Kinetic Assays

In studies investigating the structure–function relationships of CPY and its mutants (e.g., S1 pocket variants at position Leu178), Suc-IIW-AMC serves as a reference substrate against which mutant enzyme kinetic parameters can be benchmarked [3]. The defined solubility (10 mM in DMSO) and storage conditions (-20°C) specified by the Peptide Institute [1] enable preparation of standardized substrate stock solutions that can be shared across collaborating laboratories, reducing inter-laboratory variability in kinetic measurements. For academic groups publishing CPY kinetic data, use of this well-characterized commercial substrate enhances the reproducibility and cross-study comparability of reported Km and kcat values.

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